Phenyl(1H-pyrrol-1-yl)acetic acid CAS number and properties
Phenyl(1H-pyrrol-1-yl)acetic acid CAS number and properties
An In-Depth Technical Guide to Phenyl(1H-pyrrol-1-yl)acetic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Phenyl(1H-pyrrol-1-yl)acetic acid (CAS No. 105264-23-1), a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. We will explore its chemical and physical properties, spectroscopic profile, synthetic pathways, and key applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are utilizing or considering this compound for the synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrrole ring is a quintessential example of such a scaffold.[1] It is a core structural component in several commercially successful anti-inflammatory drugs, including Tolmetin and Ketorolac.[1][2]
Phenyl(1H-pyrrol-1-yl)acetic acid combines this privileged pyrrole moiety with a phenylacetic acid group. This unique architecture makes it an exceptionally valuable intermediate for synthesizing novel compounds with therapeutic potential.[1] The presence of a carboxylic acid functional group provides a convenient handle for further chemical modifications, enabling the development of complex molecules and chemical hybrids designed to engage specific biological pathways.[1] Researchers are actively exploring its derivatives for multi-target therapeutic strategies, particularly in the development of new anti-inflammatory, antioxidant, and even insecticidal agents.[1][3]
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its successful application in research and development.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 105264-23-1 | [1] |
| IUPAC Name | 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | [1] |
| InChI Key | FNRJAIIHCKGTCV-UHFFFAOYSA-N | [1] |
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, the following properties can be predicted or are found in chemical databases. Researchers should confirm these values experimentally for their specific applications.
| Property | Value / Description | Notes |
| Appearance | White to off-white solid | Typical for similar organic acids. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | The carboxylic acid group imparts some polarity, but the aromatic rings reduce aqueous solubility. |
| Melting Point | Not specified. Requires experimental determination. | - |
| Boiling Point | Not specified. Likely to decompose upon heating at atmospheric pressure. | - |
| pKa | Estimated to be in the range of 4-5. | Similar to other α-substituted phenylacetic acids.[4] |
Spectroscopic Profile for Structural Elucidation
The structural identity of Phenyl(1H-pyrrol-1-yl)acetic acid is unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The proton NMR spectrum will provide key information about the hydrogen environments. Expected signals include a singlet for the methine proton (CH), multiplets for the phenyl and pyrrole ring protons, and a broad singlet for the carboxylic acid proton.
-
¹³C-NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O (Carboxylic Acid) |
| ~135.0 | Phenyl C (ipso) |
| ~129.0, ~128.0 | Phenyl C (ortho, meta, para) |
| ~120.0 | Pyrrole C (α-carbons, C2, C5) |
| ~110.0 | Pyrrole C (β-carbons, C3, C4) |
| ~60.0 | C H (Methine) |
| Table data sourced from Benchchem.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| 1450-1600 | C=C stretch (Aromatic Rings) | Medium |
| 1300-1400 | C-N stretch (Pyrrole) | Medium |
| Table data sourced from Benchchem.[1] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass for C₁₂H₁₁NO₂ is 201.07898 g/mol .[1] Common fragmentation patterns in the mass spectrum would likely involve the neutral loss of the carboxyl group (-COOH), the phenyl group, or cleavage of the pyrrole ring, providing further structural confirmation.[1]
Synthesis and Reactivity
General Synthetic Pathway
While multiple synthetic routes can be envisioned, a common and reliable method for synthesizing α-heterocyclic carboxylic acids is through nucleophilic substitution. A plausible and efficient laboratory-scale synthesis involves the reaction of an α-halo phenylacetic acid derivative with the pyrrolide anion.
Caption: General workflow for the synthesis of Phenyl(1H-pyrrol-1-yl)acetic acid.
Experimental Protocol (Illustrative):
-
Pyrrolide Formation: To a solution of pyrrole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), potassium hydride (KH) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating the formation of potassium pyrrolide.
-
Nucleophilic Substitution: A solution of ethyl 2-bromo-2-phenylacetate in anhydrous THF is added dropwise to the pyrrolide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: After the reaction is complete (monitored by TLC), an aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux to hydrolyze the ester.
-
Workup and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether, then acidified with cold HCl. The precipitated solid is collected by filtration, washed with cold water, and dried to yield Phenyl(1H-pyrrol-1-yl)acetic acid.
Chemical Reactivity
The reactivity of this molecule is dominated by its two primary functional components:
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling reagents like DCC or EDC), and reduction to the corresponding alcohol.
-
Aromatic Rings: Both the phenyl and pyrrole rings can undergo electrophilic substitution, although the pyrrole ring is significantly more activated and susceptible to polymerization under strongly acidic conditions.
Applications in Drug Discovery and Agrochemicals
The true value of Phenyl(1H-pyrrol-1-yl)acetic acid lies in its application as a scaffold for creating more complex molecules with tailored biological activities.
Caption: Role as a core scaffold in the development of bioactive compounds.
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Anti-inflammatory Agents: The pyrroleacetic acid motif is a known pharmacophore for inhibiting cyclooxygenase (COX) enzymes.[1] By modifying the phenyl ring or creating amide derivatives, researchers can fine-tune the selectivity and potency against COX-1 and COX-2, as well as other inflammatory targets like lipoxygenase (LOX).[1][5]
-
Antioxidant Compounds: The pyrrole nucleus is known to possess antioxidant properties. Derivatives can be designed to act as free radical scavengers or to modulate oxidative stress pathways.[1]
-
Insecticidal Agents: Research has demonstrated that certain pyrrole-based compounds have potent insecticidal activity.[3] This scaffold serves as a starting point for developing new crop protection agents, a critical area in agrochemical research.[1][3]
Safety, Handling, and Storage
As with all laboratory chemicals, Phenyl(1H-pyrrol-1-yl)acetic acid should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Toxicity: While specific toxicological data for this compound is limited, related phenylacetic acids and pyrrole derivatives can cause skin and serious eye irritation.[8][9] It should be treated as a potentially hazardous substance.
Conclusion
Phenyl(1H-pyrrol-1-yl)acetic acid is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the pyrrole scaffold. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The continued exploration of its derivatives is poised to yield novel therapeutic agents and agrochemicals with significant potential.
References
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]
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ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Retrieved from [Link]
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PubChem. (n.d.). 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. Retrieved from [Link]
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De Gruyter. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
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